D-Ribose

Vue d'ensemble

Description

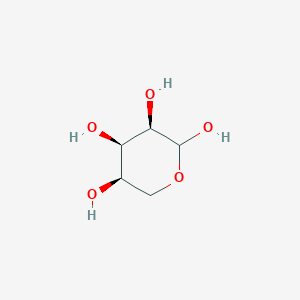

D-Ribose, a naturally occurring aldopentose (5-carbon sugar), is a critical component of ribonucleic acid (RNA), adenosine triphosphate (ATP), and coenzymes like NADH and FAD . It plays a pivotal role in cellular energy metabolism by aiding ATP regeneration, particularly in tissues with high energy demands, such as cardiac and skeletal muscles . However, this compound exhibits dual biological effects: while it supports energy recovery post-ischemia in cardiovascular contexts , it also accelerates the formation of advanced glycation end products (AGEs) through non-enzymatic glycation, which is implicated in cognitive decline, diabetic complications, and glomerular injury .

Key metabolic pathways involving this compound include:

- ATP Synthesis: Facilitates rapid ATP recovery in ischemic tissues via the pentose phosphate pathway .

- Glycation: Highly reactive due to its open-chain structure, leading to rapid AGE accumulation in vivo, even faster than D-glucose .

- Clinical Applications: Used in supplements for heart failure and chronic fatigue, though high doses correlate with cognitive impairment and diabetic nephropathy .

Méthodes De Préparation

Chemical Synthesis from D-Erythrose via Cyanohydrin Reaction

Reaction Mechanism and Procedure

The classical synthesis of D-ribose begins with D-erythrose, a tetrose sugar. The process involves a cyanohydrin reaction where hydrogen cyanide adds to the carbonyl group of D-erythrose, forming a nitrile intermediate. Subsequent hydrolysis yields a mixture of sugar acids, primarily D-ribonic and D-arabonic acids . Fractional crystallization separates these acids as their calcium or barium salts, with D-ribonic acid preferentially crystallizing due to its lower solubility . The isolated D-ribonic acid lactone undergoes hydrogenation using a palladium catalyst, reducing the lactone to this compound .

Key Data:

-

Purification : Cellulose column chromatography achieves 42% this compound purity from the crude mixture .

Microbial Fermentation via the Pentose Phosphate Pathway

Fermentation Process

Industrial this compound production predominantly uses Bacillus subtilis or Escherichia coli strains engineered to overexpress the pentose phosphate pathway (PPP). Glucose is converted to this compound-5-phosphate via glucose-6-phosphate dehydrogenase and transketolase, with subsequent dephosphorylation yielding this compound .

Key Data:

Limitations and Carbon Catabolite Repression

Despite high titers, PPP-based fermentation faces challenges:

-

Carbon Catabolite Repression (CCR) : Glucose inhibits ribose transporters, necessitating fed-batch strategies to maintain low glucose concentrations .

-

Byproducts : Accumulation of acetic acid and polyols reduces yield .

Enzymatic Synthesis via the Izumoring Strategy from D-Xylose

Pathway Overview

The Izumoring strategy converts D-xylose to this compound in three enzymatic steps:

-

Epimerization : D-xylose isomerase converts D-xylose to D-xylulose.

-

Phosphorylation : Xylulokinase generates D-xylulose-5-phosphate.

-

Transketolase Reaction : this compound-5-phosphate is dephosphorylated to this compound .

Optimization and Fed-Batch Results

-

Enzyme Cocktails : Co-expressing Thermotoga maritima xylose isomerase and E. coli phosphatase increased conversion efficiency by 40% .

-

Fed-Batch Yields : 9.55 g/L this compound from 40 g/L D-xylose, surpassing single-batch protocols .

Comparative Analysis of Preparation Methods

Analyse Des Réactions Chimiques

Types de réactions

Le ribose subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, le ribose peut être oxydé pour former de l'acide ribonique ou réduit pour former du ribitol. Il peut également participer à la formation de liaisons glycosidiques, qui est essentielle à la synthèse des nucléotides et des acides nucléiques .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions chimiques du ribose comprennent l'anhydride acétique pour l'estérification, le borohydrure de sodium pour la réduction et divers acides et bases pour catalyser la formation de liaisons glycosidiques. Les conditions réactionnelles telles que la température, le pH et le choix du solvant sont essentielles pour optimiser ces réactions .

Principaux produits

Les principaux produits formés par les réactions chimiques du ribose comprennent l'acide ribonique, le ribitol et divers nucléotides. Ces produits ont des applications biologiques et industrielles importantes .

Applications De Recherche Scientifique

Cardiovascular Health

D-Ribose has garnered attention for its potential benefits in ischemic cardiovascular conditions. Clinical studies indicate that this compound supplementation can enhance ATP levels in cardiac tissues, thereby improving myocardial energy metabolism and function.

- Case Study : A study involving patients with congestive heart failure (CHF) demonstrated that oral this compound supplementation (5 g taken multiple times daily) significantly improved exercise tolerance and quality of life indicators compared to placebo groups .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| 1 | CHF patients | This compound (5 g/day) | Improved exercise tolerance |

| 2 | Ischemic heart disease | This compound (varied doses) | Enhanced myocardial energy metabolism |

Metabolic Disorders

This compound is being investigated for its role in managing metabolic disorders like diabetes and fibromyalgia. Research suggests that it may improve glucose tolerance and insulin sensitivity.

- Case Study : In a mouse model, this compound administration led to significant reductions in fasting blood glucose levels after 10 days, indicating potential benefits for insulin sensitivity .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| 1 | Diabetic mice | This compound (varied doses) | Improved insulin sensitivity |

| 2 | Fibromyalgia patients | This compound supplementation | Reduced symptoms |

Cognitive Function

Recent studies have explored the effects of this compound on cognitive performance. A systematic review highlighted that high doses of this compound could impair cognitive function in rodent models, as measured by the Morris water maze test.

- Findings : High doses resulted in decreased platform crossings and increased escape latency, suggesting potential cognitive impairments .

| Study | Model | Intervention | Key Findings |

|---|---|---|---|

| 1 | Rodents | High-dose this compound | Impaired cognitive performance |

| 2 | Rodents | Low-dose this compound | No significant cognitive effects |

Tissue Regeneration

This compound's role in tissue regeneration is being investigated through its effects on angiogenesis and ischemia models. Researchers are exploring its use in scaffolds for tissue engineering.

- Case Study : In a hind limb ischemia model, this compound was incorporated into hydrogels to assess its impact on blood flow recovery post-surgery .

| Study | Model | Intervention | Outcome |

|---|---|---|---|

| 1 | Rat model of ischemia | Hydrogel with this compound | Improved blood perfusion |

Regulatory Status and Safety

This compound has been recognized as a novel food ingredient under EU regulations, allowing it to be marketed as a dietary supplement . Safety assessments have indicated that while some adverse effects may occur at high doses, they are generally mild and manageable.

Mécanisme D'action

Ribose exerts its effects primarily through its role in the synthesis of nucleotides and ATP. In the body, ribose is phosphorylated to form ribose-5-phosphate, which enters the pentose phosphate pathway. This pathway is crucial for the production of nucleotides and nucleic acids. Ribose also contributes to the synthesis of ATP, providing energy for various cellular processes .

Comparaison Avec Des Composés Similaires

Structural Comparisons

Glycation Potential and AGE Formation

- This compound vs. D-Glucose: this compound glycates proteins 10–100× faster than D-glucose due to its flexible open-chain structure, leading to AGE accumulation in the brain, kidneys, and blood . In podocytes, both sugars activate the NLRP3 inflammasome via AGE-RAGE signaling, but this compound requires lower concentrations to induce similar effects . Unlike D-glucose, this compound generates formaldehyde under alkaline conditions when paired with amino groups, a unique pro-glycation property .

Metabolic and Functional Roles

Health and Clinical Implications

Q & A

Q. Basic Biochemical Pathways

Q: How does D-Ribose contribute to ATP synthesis in mammalian cells, and what experimental models are optimal for studying this process? A: this compound serves as a precursor for ATP regeneration via the pentose phosphate pathway (PPP) and salvage pathways. Methodologically, in vitro models (e.g., cardiomyocytes or skeletal muscle cells) can quantify ATP levels using HPLC or fluorometric assays under hypoxic conditions to simulate energy depletion . In vivo, rodent models with induced ischemia-reperfusion injury are common, with ATP measured via magnetic resonance spectroscopy (MRS) .

Label: Basic

Q. Advanced Metabolic Pathways

Q: What novel oxidative degradation pathways of this compound have been identified in archaea, and how do enzyme promiscuity assays clarify substrate specificity? A: In Haloarcula spp., this compound is degraded to α-ketoglutarate via a promiscuous dehydrogenase and dehydratase system. Enzyme specificity can be tested using purified recombinant enzymes (e.g., ribonate dehydratase) with substrates like D-xylose or L-arabinose, monitored via spectrophotometric NADH oxidation or LC-MS for intermediate metabolites . Phylogenetic analysis of dehydratase families within the enolase superfamily further distinguishes evolutionary adaptations .

Label: Advanced

Q. Cognitive Function Research

Q: What methodological challenges arise when studying this compound's effects on cognitive function, and how can animal models address these limitations? A: Human trials are limited by bioavailability variability and ethical constraints. Murine models (e.g., C57BL/6 mice) with this compound supplementation (10–15 g/kg/day) can assess spatial memory via Morris water maze tests, while AGEs accumulation in hippocampal tissue is quantified using immunohistochemistry or ELISA . Contradictory findings on cognitive benefits necessitate controlled dosing and exclusion of confounding factors like dietary glycation precursors .

Label: Advanced

Q. Data Contradictions

Q: How can researchers reconcile conflicting data on this compound's role in advanced glycation end product (AGE) formation? A: Discrepancies arise from concentration-dependent effects: low doses (≤5 mM) may enhance ATP without significant AGEs, while prolonged exposure (>72 hours) at high doses (>10 mM) in neuronal cell lines increases AGEs (measured via fluorescence spectroscopy at 370/440 nm). Experimental replication using standardized buffers (e.g., phosphate vs. carbonate) and controlled glycation conditions (pH, temperature) is critical .

Label: Advanced

Q. Neuroinflammation Mechanisms

Q: What experimental designs elucidate this compound's role in neuroinflammatory processes linked to delayed encephalopathy? A: Rodent models of acute carbon monoxide poisoning can simulate delayed encephalopathy. Post-mortem brain tissue analysis via RNA-seq identifies upregulated inflammatory markers (e.g., TNF-α, IL-6), while microglial activation is visualized using Iba-1 immunofluorescence. This compound's contribution to AGEs is validated via competitive inhibition assays with aminoguanidine .

Label: Advanced

Q. Enzyme Specificity

Q: How can substrate specificity of this compound-metabolizing enzymes be rigorously validated? A: Recombinant enzyme assays (e.g., ribonate dehydratase) with kinetic parameters (Km, Vmax) measured via stopped-flow spectroscopy or isothermal titration calorimetry (ITC). Cross-reactivity with analogs (e.g., D-xylonate) is tested using GC-MS for product identification. Phylogenetic clustering of enzyme families (e.g., enolase superfamily) further clarifies evolutionary specificity .

Label: Advanced

Q. Dosage Optimization

Q: What pharmacokinetic strategies ensure accurate this compound dosing in preclinical studies? A: Bioavailability studies in Sprague-Dawley rats using ¹³C-labeled this compound, with plasma and tissue concentrations quantified via LC-MS/MS. Half-life calculations (t½ ~2 hours) inform dosing intervals. For chronic studies, osmotic minipumps or twice-daily gavage (5–10 g/kg) maintain steady-state levels without inducing hyperglycemia .

Label: Basic

Q. Glycation Quantification

Q: What in vitro methods best quantify AGEs formation from this compound, and how do they compare to glucose-driven glycation? A: Bovine serum albumin (BSA) incubated with this compound (50 mM) or glucose (25 mM) at 37°C for 7 days. AGEs are measured via fluorescence (ex/em 370/440 nm) or competitive ELISA using anti-AGE antibodies (e.g., 6D12). This compound generates AGEs 10× faster than glucose, requiring shorter incubation periods .

Label: Basic

Q. Genetic Expression

Q: How can transcriptomic approaches assess this compound's impact on energy metabolism genes? A: RNA-seq of HepG2 cells treated with 5 mM this compound for 24 hours identifies upregulated PPP genes (e.g., G6PD, TKT) and downregulated glycolytic genes (e.g., HK2). Validation via qPCR with primers specific to PRPS1 (phosphoribosyl pyrophosphate synthetase) confirms pathway activation .

Label: Advanced

Q. Toxicity Assessment

Q: What methodologies evaluate the long-term safety of high-dose this compound supplementation? A: Chronic toxicity studies in Wistar rats (90-day exposure, 15 g/kg/day) with hematological (CBC), hepatic (ALT, AST), and renal (BUN, creatinine) biomarkers analyzed weekly. Histopathological examination of kidney and liver tissues assesses vacuolization or fibrosis .

Label: Basic

Q. Notes

- References : Avoided consumer-oriented sources (e.g., ).

- Methodological Rigor : Emphasized techniques from biochemistry (HPLC, MRS), molecular biology (RNA-seq, qPCR), and toxicology (histopathology).

- Contradictions : Addressed via experimental replication and variable standardization (e.g., pH, concentration).

Propriétés

Numéro CAS |

10257-33-7 |

|---|---|

Formule moléculaire |

C5H10O5 |

Poids moléculaire |

150.13 g/mol |

Nom IUPAC |

(3R,4R,5R)-oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 |

Clé InChI |

SRBFZHDQGSBBOR-SOOFDHNKSA-N |

SMILES |

C1C(C(C(C(O1)O)O)O)O |

SMILES isomérique |

C1[C@H]([C@H]([C@H](C(O1)O)O)O)O |

SMILES canonique |

C1C(C(C(C(O1)O)O)O)O |

Key on ui other cas no. |

10257-32-6 |

Synonymes |

D Ribose D-Ribose Ribose |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.